(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
Description
The compound “(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone” is a heterocyclic organic molecule featuring a piperidine core substituted with a 3-bromopyridinyloxy group and a pyridin-4-yl methanone moiety. Its molecular formula is C₁₇H₁₆BrN₃O₂, with a molecular weight of approximately 386.24 g/mol. The bromine atom at the 3-position of the pyridine ring introduces steric bulk and electronegativity, which may enhance halogen bonding interactions in biological systems. The piperidine ring provides conformational flexibility, while the pyridin-4-yl methanone group contributes to aromatic stacking and hydrogen-bonding capabilities.
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-14-2-1-7-19-15(14)22-13-5-10-20(11-6-13)16(21)12-3-8-18-9-4-12/h1-4,7-9,13H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCHCWUSIXOESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule characterized by a piperidine ring, a brominated pyridine moiety, and a methanone functional group. This unique structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies. The presence of bromine in the pyridine ring may enhance the compound's reactivity and biological activity.
Structural Overview
The molecular formula of the compound is CHBrNO, indicating a relatively high molecular weight. The structural components include:
- Piperidine Ring : Known for its presence in many biologically active compounds.
- Brominated Pyridine : The bromine atom can influence the compound's interaction with biological targets.
- Methanone Group : This functional group can participate in various chemical reactions, enhancing the compound's potential for biological activity.
Biological Activity
The biological activity of this compound can be categorized into several areas based on available research findings:
1. Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound may exhibit anticancer properties. The dual pyridine structure combined with the piperidine ring enhances potential interactions with cancer-related biological targets. For instance, kinase inhibitors are known to target pathways involved in cancer progression, and this compound's structural similarity suggests it may possess similar activities .
2. Enzyme Inhibition
The methanone and piperidine components may contribute to enzyme inhibition mechanisms. Compounds featuring piperidine derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases, and urease, which is significant in treating infections caused by Helicobacter pylori .
3. Antimicrobial Activity
The presence of halogen substituents, such as bromine, has been linked to increased antibacterial activity in various studies. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could exhibit significant antimicrobial properties .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The bromopyridine moiety may enhance binding to specific receptors or enzymes due to its electronic properties.
- Functional Group Interactions : The methanone group may facilitate nucleophilic attacks or participate in hydrogen bonding with biological macromolecules.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
Scientific Research Applications
Drug Discovery and Development
The compound has been investigated for its potential therapeutic properties, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
Biochemical Studies
It serves as a valuable tool in studying protein-ligand interactions due to its ability to bind to various biological targets. This can help elucidate mechanisms of action for specific diseases and aid in the design of more effective drugs.
Synthetic Chemistry
The compound acts as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Its unique functional groups allow for versatile reactivity, enabling the development of novel compounds with targeted biological activities.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of structurally similar compounds demonstrated significant inhibition of tumor growth in vitro. The findings suggest that (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone could exhibit similar effects, warranting further investigation.
Case Study 2: Anti-inflammatory Potential
Research on related compounds indicated their efficacy in reducing inflammation markers in animal models. This suggests a promising avenue for exploring the anti-inflammatory properties of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, focusing on key structural variations, physicochemical properties, and inferred biological activities:
Key Structural and Functional Differences
Halogen vs. Electron-Withdrawing Groups :
- The bromine in the target compound facilitates halogen bonding, whereas the trifluoromethoxy group in CAS 2307249-33-6 increases hydrophobicity and metabolic stability .
- The methoxy group in S063-0016 enhances solubility compared to the bromine’s lipophilic nature .
Core Heterocycles :
- The pyrido[3,2-d]pyrimidine core in CAS 2307249-33-6 is associated with kinase inhibition, while the pyrazine in S063-0016 may target CNS receptors due to its smaller size and hydrogen-bonding capacity .
Linkage Types: Ether (target compound) vs.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone?
- Methodological Answer : Synthesis typically involves coupling 3-bromopyridin-2-ol with a piperidine derivative under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetonitrile. A subsequent Friedel-Crafts acylation introduces the pyridin-4-yl methanone group. Key steps include:
- Step 1 : Formation of 4-((3-bromopyridin-2-yl)oxy)piperidine via nucleophilic aromatic substitution (60–70°C, 12–24 hours) .
- Step 2 : Acylation using pyridine-4-carbonyl chloride under inert atmosphere (N₂), yielding the final product after purification via column chromatography (n-hexane/EtOAC gradient) .
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature (Step 1) | 60–70°C |
| Solvent (Step 2) | DMF or CH₃CN |
| Purification | n-hexane/EtOAc (5:5) |
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C-NMR : Peaks for the piperidine N-CH₂ group appear at δ ~3.5–4.0 ppm, while the pyridin-4-yl carbonyl resonates at δ ~165–170 ppm in ¹³C-NMR .
- HPLC : Retention times (e.g., ~11–13 minutes) and peak area (>95%) assess purity .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., ΔC < 0.4%) may indicate impurities, necessitating further purification .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during synthesis?
- Methodological Answer :
- Solvent Selection : DMF enhances nucleophilicity in substitution steps, while CH₃CN reduces side reactions in acylation .
- Catalyst Use : Adding catalytic Pd(PPh₃)₄ improves coupling efficiency in heterocyclic systems .
- In-Line Monitoring : HPLC or TLC tracks reaction progress; quenching unreacted intermediates with aqueous NaHCO₃ improves purity .
Q. How are contradictions in elemental analysis data resolved for derivatives of this compound?
- Methodological Answer : Discrepancies (e.g., ΔN > 0.3%) suggest incomplete purification or hygroscopicity. Strategies include:
- Cross-Validation : Combine elemental data with HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight .
- Thermogravimetric Analysis (TGA) : Detects residual solvents or moisture affecting calculations .
Q. What structural modifications enhance pharmacological properties of this compound?
- Methodological Answer :
- Bromine Replacement : Substituting Br with electron-withdrawing groups (e.g., -CF₃) increases electrophilicity, improving target binding .
- Piperidine Substituents : Adding morpholine or thiophene groups modulates solubility and CNS penetration .
Activity Comparison :
| Modification | Biological Impact |
|---|---|
| Br → CF₃ | Enhanced kinase inhibition |
| Piperidine → Pyrrolidine | Improved metabolic stability |
Q. How does the 3D conformation influence biological target interactions?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) predicts optimal dihedral angles for target binding (e.g., pyridine-piperidine dihedral ~120°) .
- X-ray Crystallography : Resolves steric effects from the bromopyridinyl group, which may hinder binding to flat active sites .
Data Contradiction Analysis
- Example : Elemental analysis for a derivative showed ΔC = 0.5% vs. theoretical. HRMS confirmed the correct molecular ion ([M+H]⁺ = 414.303), indicating hygroscopicity as the root cause. TGA revealed 2% moisture, aligning with the discrepancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
